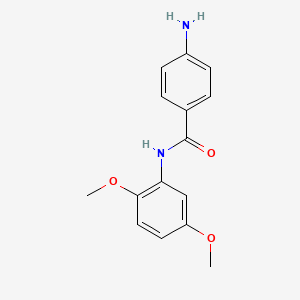

4-amino-N-(2,5-dimethoxyphenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(2,5-dimethoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-12-7-8-14(20-2)13(9-12)17-15(18)10-3-5-11(16)6-4-10/h3-9H,16H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJAKVVJVZDEKKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino N 2,5 Dimethoxyphenyl Benzamide and Advanced Analogues

Established General Synthetic Routes for Benzamide (B126) Formation

The synthesis of N-substituted benzamides, the core structure of the target molecule, is a cornerstone of organic synthesis. These methods typically involve the activation of a carboxylic acid to facilitate its reaction with an amine. luxembourg-bio.com

Amide Coupling Reactions in Synthesis of N-Substituted Benzamides

One of the most prevalent strategies for forming amide bonds is through the use of coupling reagents. This approach directly unites a carboxylic acid and an amine by activating the carboxylic acid's hydroxyl group, converting it into a better leaving group. luxembourg-bio.combath.ac.uk A wide array of such reagents has been developed, each with specific advantages.

Common classes of coupling reagents include:

Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) were among the first to be developed and are widely used. luxembourg-bio.compeptide.com They react with the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. luxembourg-bio.com

Phosphonium Salts : Reagents such as (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP) are highly effective, particularly for sterically hindered or complex couplings. peptide.com

Uronium/Aminium Salts : Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU are known for their high efficiency and rapid reaction times, often leading to high yields with minimal side reactions. peptide.com

The choice of coupling reagent often depends on the specific substrates, desired reaction conditions, and the need to minimize side reactions like racemization, especially in peptide synthesis. peptide.comacs.org

Table 1: Common Amide Coupling Reagents

| Reagent Class | Example(s) | Key Characteristics |

| Carbodiimides | DCC, DIC | Widely used, byproduct (urea) often precipitates from solution. luxembourg-bio.compeptide.com |

| Phosphonium Salts | PyAOP, BOP | Highly effective for challenging couplings, including N-methyl amino acids. luxembourg-bio.compeptide.com |

| Uronium/Aminium Salts | HBTU, TBTU | Very efficient, fast reaction times, low racemization when used with additives like HOBt. peptide.com |

| Imidazolium-based | CDI | Useful for forming amides and esters; often used in fragment coupling. peptide.com |

| Boron-based | B(OCH₂CF₃)₃ | Enables direct amidation of carboxylic acids with a broad range of amines, often with simple purification. acs.org |

Utilization of Acyl Chlorides and Aniline (B41778) Derivatives in Directed Synthesis

A classic and robust method for benzamide synthesis involves the reaction of an aniline derivative with a more reactive carboxylic acid derivative, such as an acyl chloride. researchgate.net This nucleophilic acyl substitution, often referred to as the Schotten-Baumann reaction, is a direct and high-yielding approach. bath.ac.uk

The general procedure involves two main steps:

Activation of the Benzoic Acid : The benzoic acid is converted into a highly electrophilic benzoyl chloride. This is commonly achieved by treating the acid with a chlorinating agent like thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). researchgate.netnih.gov

Amide Bond Formation : The resulting benzoyl chloride is then reacted with the desired aniline derivative. researchgate.net The reaction is typically performed in a suitable solvent like dichloromethane (B109758) (DCM) and in the presence of a base, such as pyridine (B92270) or triethylamine (B128534) (TEA), to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. researchgate.netncert.nic.in

Table 2: Typical Reaction Conditions for Benzamide Synthesis via Acyl Chlorides

| Step | Reagents | Solvent | Conditions | Purpose |

| 1. Acyl Chloride Formation | Benzoic acid, Thionyl chloride (SOCl₂), cat. DMF | Dichloromethane (DCM) or neat | Reflux | Converts the carboxylic acid to the more reactive acyl chloride. nih.gov |

| 2. Amide Coupling | Benzoyl chloride, Aniline derivative, Base (e.g., Pyridine, TEA) | Dichloromethane (DCM) | Room Temperature | Forms the N-substituted benzamide bond via nucleophilic substitution. researchgate.net |

Specific Chemical Transformations for the Introduction of the Amino and Dimethoxyphenyl Moieties

The synthesis of 4-amino-N-(2,5-dimethoxyphenyl)benzamide requires the strategic introduction of two key functionalities: the 4-amino group on the benzoyl ring and the N-(2,5-dimethoxyphenyl) group from the aniline component. A common and effective route involves using a precursor with a protected or latent amino group, which is revealed in a final step.

A logical synthetic pathway proceeds as follows:

Preparation of 4-Nitrobenzoyl Chloride : The synthesis begins with 4-nitrobenzoic acid, where the nitro group serves as a precursor to the final amine. The acid is activated by conversion to 4-nitrobenzoyl chloride using thionyl chloride. researchgate.net

Amide Coupling : The prepared 4-nitrobenzoyl chloride is then reacted with 2,5-dimethoxyaniline (B66101). ias.ac.in This forms the intermediate N-(2,5-dimethoxyphenyl)-4-nitrobenzamide. The 2,5-dimethoxyaniline starting material can be prepared via methods such as the reduction of 2,5-dimethoxynitrobenzene. google.com

Reduction of the Nitro Group : The final and crucial transformation is the reduction of the nitro group to the primary amine. This is typically achieved through catalytic hydrogenation. researchgate.net The nitro-substituted benzamide intermediate is dissolved in a solvent like ethanol (B145695) and treated with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). researchgate.net This reaction selectively reduces the nitro group to afford the target compound, this compound.

This nitro-reduction strategy is widely employed in the synthesis of aromatic amines because it is generally high-yielding and the nitro group is stable to many reaction conditions used in prior steps, acting as an effective protecting group. researchgate.netlibretexts.org

Strategies for Structural Diversification and Analogue Generation via Substitutions

The generation of advanced analogues of this compound is essential for exploring structure-activity relationships (SAR) in fields like medicinal chemistry. nih.govnih.gov Structural diversification can be systematically achieved by modifying the substituents on either of the two aromatic rings. nih.gov

Modifications on the Benzoyl Moiety: The 4-amino group on the benzoyl ring can be replaced or its position altered. One can start with a variety of substituted nitrobenzoic acids (e.g., containing halogens, alkyls, or different alkoxy groups) and apply the same synthetic sequence of acyl chloride formation, coupling with an aniline, and subsequent nitro group reduction. researchgate.netnih.gov

Modifications on the Aniline Moiety: The dimethoxyphenyl ring offers numerous possibilities for substitution. Analogues can be generated by:

Using different isomers of dimethoxyaniline (e.g., 3,4-dimethoxyaniline (B48930) or 3,5-dimethoxyaniline).

Employing anilines with other substitution patterns, such as different alkyl, alkoxy, or halogen groups. researchgate.netnih.gov

Introducing more complex or functionally diverse substituted anilines.

Table 3: Strategies for Analogue Diversification

| Core Moiety | Position of Modification | Example of Variation | Synthetic Precursor |

| Benzoyl Ring | R₁ (para- to amide) | -H, -Cl, -OCH₃ | Substituted 4-Nitrobenzoic Acid |

| Benzoyl Ring | R₂, R₃ | Other positions on the ring | Differently Substituted Nitrobenzoic Acids |

| Aniline Ring | R₄, R₅ | 3,4-dimethoxy; 2,4-dimethoxy | Substituted Aniline Derivative google.com |

| Aniline Ring | R₄, R₅ | -CH₃, -F, -Cl, -CF₃ | Substituted Aniline Derivative |

In Vitro Biological Activities and Pharmacological Potential of 4 Amino N 2,5 Dimethoxyphenyl Benzamide and Analogues

Anticancer Activity in Cellular Models

Benzamide (B126) derivatives have been extensively investigated for their anticancer properties, demonstrating a range of activities across various cancer cell lines. nih.gov These compounds often exert their effects through multiple mechanisms, including the inhibition of cell proliferation, induction of programmed cell death (apoptosis), and modulation of the cell cycle. nih.gov

Inhibition of Cancer Cell Proliferation in various Cell Lines (e.g., NCI-H520, NCI-H1581, NCI-H226, NCI-H460, NCI-H1703)

Table 1: Antiproliferative Activity of Selected Benzamide Analogues

| Compound/Analogue | Cancer Cell Line(s) | Observed Activity (e.g., IC50) |

|---|---|---|

| Benzamide-containing novologue 14a | Breast Cancer Cell Lines | Potent anti-proliferative activity |

| 3-(2'-bromopropionylamino)-benzamides | Molt-3 leukemia, five solid tumor cell lines | Cytotoxicities under 6.5 µM |

| N-(4-(3-phenylureido)phenyl)benzamide derivatives | A-498, NCI-H23, A549, MDA-MB-231, MCF-7 | Cytotoxic activity |

Given the known anticancer potential of the benzamide scaffold, it is plausible that 4-amino-N-(2,5-dimethoxyphenyl)benzamide could exhibit inhibitory effects on the proliferation of various cancer cell lines, including those from non-small cell lung cancer. However, empirical testing is required to confirm this hypothesis and to determine its potency.

Induction of Apoptosis and Modulation of Cell Cycle Progression (e.g., G2/M arrest)

A common mechanism through which anticancer agents exert their effects is the induction of apoptosis and the disruption of the normal cell cycle. Several benzamide derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. nih.govnih.gov For example, mechanistic studies of a benzamide derivative, BJ-13, revealed that it induces apoptosis in gastric cancer cells through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. nih.gov This was evidenced by the upregulation of pro-apoptotic proteins like Bax and cleaved Caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov

Furthermore, some benzamide analogues have been found to cause cell cycle arrest at different phases. For instance, novel 3-(2'-bromopropionylamino)-benzamides have been identified as S-phase arrest agents. nih.gov Other benzimidazole (B57391) derivatives, which share structural similarities with benzamides, have been shown to induce G2/M phase cell cycle arrest and apoptosis in leukemia cells. nih.gov The specific phase of cell cycle arrest can be influenced by the chemical structure of the compound. mdpi.com While direct evidence for this compound is lacking, the established ability of related compounds to interfere with the cell cycle and trigger apoptosis suggests a potential mechanism of action for this compound as well. nih.govnih.gov

Effects on Cellular Migration and Colony Formation

The ability of cancer cells to migrate and form colonies is fundamental to tumor progression and metastasis. While specific studies on the effect of this compound on these processes are not available, related research on other compounds provides some insights. For example, benzamide has been shown to prevent carcinogen-induced neoplastic transformation, which includes the ability to form colonies in an anchorage-independent manner. nih.gov The structure-activity relationship of various natural and synthetic compounds has been reviewed in the context of their antimetastatic properties, highlighting the importance of specific functional groups in inhibiting cell migration. nih.gov Given that benzamide derivatives can modulate various cellular processes involved in cancer progression, it is conceivable that this compound could also impact cellular migration and colony formation, although this requires experimental validation.

Enzyme Inhibition Studies

Enzyme inhibition is a key strategy in the development of targeted cancer therapies. Histone deacetylases (HDACs) have emerged as important targets due to their role in epigenetic regulation and gene expression. nih.gov

Histone Deacetylase (HDAC) Inhibition Profiles

Benzamide-containing compounds have been identified as a significant class of HDAC inhibitors. nih.govnih.gov The benzamide group can chelate with the zinc ion present in the active site of HDACs, leading to the inhibition of their enzymatic activity. nih.gov SAR studies have been crucial in understanding the structural requirements for potent HDAC inhibition by benzamide derivatives. tandfonline.comacs.org

Pan-HDAC Inhibitory Activity

Table 2: HDAC Inhibitory Activity of Selected Benzamide Analogues

| Compound/Analogue | HDAC Isoform(s) Inhibited | Observed Activity (e.g., IC50) |

|---|---|---|

| Compound 7j | HDAC1, HDAC2, HDAC3 | IC50: 0.65 µM, 0.78 µM, 1.70 µM |

| Entinostat (MS-275) | HDAC1, HDAC2, HDAC3 | IC50: 0.93 µM, 0.95 µM, 1.8 µM |

Although no specific pan-HDAC inhibitory data for this compound has been reported, the presence of the core benzamide structure suggests that it could potentially interact with and inhibit HDAC enzymes. The substitution pattern on both the benzoyl and aniline (B41778) rings would be a critical determinant of its inhibitory potency and isoform selectivity. Further enzymatic assays are necessary to elucidate the precise HDAC inhibition profile of this compound.

Receptor Tyrosine Kinase (RTK) Inhibition

Receptor tyrosine kinases (RTKs) are cell surface receptors that are key regulators of cellular processes such as proliferation, differentiation, and migration. Dysregulation of RTK signaling is a common feature in various cancers, making them important therapeutic targets.

No published data could be found on the inhibitory effect of This compound against Fibroblast Growth Factor Receptor 1 (FGFR1).

In contrast, research on other benzamide derivatives has identified novel FGFR1 inhibitors. A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been synthesized and shown to inhibit FGFR1, with some compounds displaying IC50 values in the low micromolar range against non-small cell lung cancer cell lines with FGFR1 amplification. nih.gov

There is no available scientific literature detailing the inhibitory activity of This compound on Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

Monoamine Oxidase (MAO) Inhibition (MAO A and MAO B)

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamines, such as neurotransmitters. MAO inhibitors are utilized in the treatment of depression and neurodegenerative diseases. nih.gov

A thorough search of scientific databases did not yield any studies on the inhibitory potential of This compound against either MAO-A or MAO-B.

For context, other compounds with a dimethoxyphenyl moiety, such as 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole (2-DMPI), have been shown to be reversible and preferential inhibitors of MAO-A. nih.gov

Carbonic Anhydrase IX (CA IX) Inhibition

Carbonic anhydrase IX (CA IX) is a zinc-containing metalloenzyme that is overexpressed in many types of tumors and contributes to the acidification of the tumor microenvironment, promoting cancer cell survival and proliferation.

No data is available concerning the inhibition of Carbonic Anhydrase IX by This compound .

Studies on related structures, such as benzamide-4-sulfonamides, have demonstrated effective inhibition of several human carbonic anhydrase isoforms, including CA IX, with inhibition constants in the nanomolar range. nih.gov

Evaluation against Other Enzyme Targets

There is a lack of published research on the in vitro activity of This compound against the following enzyme targets: α-Glucosidase, α-Amylase, Protein Tyrosine Phosphatase 1B (PTP1B), Polyketide Synthase 13, Cholinesterase, BACE1, hDHFR, and Tyrosinase.

While no data exists for the specific compound of interest, research on other classes of compounds has shown inhibitory activity against these targets. For example, various natural and synthetic compounds have been identified as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.govresearchgate.netdoi.org Similarly, diverse chemical scaffolds have been explored as inhibitors for PTP1B, a negative regulator of insulin (B600854) signaling. nih.govnih.govmdpi.commdpi.com

Data Tables

Inhibitory Activity of this compound

| Target Enzyme/Receptor | IC50 / Ki | Assay Details | Source |

| HDAC6 | No Data Available | ||

| HDAC8 | No Data Available | ||

| FGFR1 | No Data Available | ||

| VEGFR-2 | No Data Available | ||

| MAO-A | No Data Available | ||

| MAO-B | No Data Available | ||

| CA IX | No Data Available | ||

| α-Glucosidase | No Data Available | ||

| α-Amylase | No Data Available | ||

| PTP1B | No Data Available | ||

| Polyketide Synthase 13 | No Data Available | ||

| Cholinesterase | No Data Available | ||

| BACE1 | No Data Available | ||

| hDHFR | No Data Available | ||

| Tyrosinase | No Data Available |

Antimicrobial and Antiparasitic Potential (In Vitro Studies)

In vitro studies detailing the antimicrobial and antiparasitic efficacy of this compound are not present in the surveyed literature. While related benzamide structures have been explored for such activities, specific data for the target compound is absent.

Antibacterial Activity

No specific data from in vitro studies evaluating the antibacterial activity of this compound against key pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, or Klebsiella pneumoniae could be located.

Antifungal Activity

There is no available research detailing the in vitro antifungal activity of this compound against fungal species, including Candida albicans.

Antiprion Activity

Information regarding the potential antiprion activity of this compound, such as its ability to bind to the Syrian hamster prion protein (SHaPrPC), is not documented in the available scientific literature.

Antiprotozoal Activity

Specific studies on the in vitro antiprotozoal effects of this compound against parasites like Trypanosoma brucei have not been published. Although various benzamide derivatives have been investigated for trypanocidal activity, data for this specific compound is lacking.

Anticonvulsant Activity in Preclinical Animal Models

Preclinical data from animal models assessing the anticonvulsant properties of this compound is not available. Standard screening tests for anticonvulsant activity, such as the Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ) seizure threshold test, have been applied to other 4-aminobenzamides, but not specifically to the 2,5-dimethoxyphenyl derivative. For instance, a study on a series of 4-aminobenzamides found that the introduction of a second aromatic ring could enhance anticonvulsant potency, with d,l-4-amino-N-(alpha-methylbenzyl)-benzamide showing significant activity. However, the specific compound was not included in this reported series.

Anti-inflammatory Properties (In Vitro Models)

There are no published in vitro studies that characterize the anti-inflammatory properties of this compound. While other classes of compounds containing moieties like benzimidazole have been evaluated for anti-inflammatory effects, similar data for this specific benzamide is absent from the scientific record.

Mechanism of Action Elucidation at the Molecular and Cellular Levels

Identification of Specific Molecular Targets and Binding Partners

Detailed experimental evidence specifically identifying the molecular targets for 4-amino-N-(2,5-dimethoxyphenyl)benzamide is not extensively available in the public domain. General statements suggest that its mechanism involves interactions with specific molecular targets such as enzymes and receptors, where it can act as either an inhibitor or an activator, thereby influencing biochemical processes. The compound is utilized in research for studying enzyme mechanisms, implying it has activity against certain enzymes, but specific examples are not provided.

Drawing inferences from structurally analogous compounds offers potential avenues for investigation. For instance, other benzamide (B126) derivatives have been identified as inhibitors of the bacterial cell division protein FtsZ. While this provides a potential class of targets, direct inhibition of FtsZ by this compound has not been confirmed.

Similarly, compounds featuring the 2,5-dimethoxyphenyl moiety, such as 4-substituted 2,5-dimethoxyphenyl isopropylamine (B41738) analogues and other 2,5-dimethoxyphenethylamine derivatives, have been shown to bind to serotonin (B10506) receptors, particularly the 5-HT2A and 5-HT2B subtypes. nih.govfrontiersin.orgnih.gov These findings suggest that this compound could potentially interact with serotonin receptors, but direct binding assays are required to validate this hypothesis.

Another area of interest stems from research on 4-amino-N-(4-aminophenyl)benzamide analogues, which have been explored as inhibitors of DNA methyltransferases (DNMTs). nih.gov Furthermore, the related compound 4-amino-N-(2'-aminophenyl)-benzamide has demonstrated DNA-DNA crosslinking activity. nih.gov These activities hint at the possibility of this compound targeting DNA-modifying enzymes or directly interacting with DNA, although this remains speculative without direct evidence.

Detailed Analysis of Molecular Interactions and Binding Modes

A detailed analysis of the molecular interactions and binding modes of this compound is contingent on the definitive identification of its molecular targets. In the absence of such data, a theoretical discussion based on its structural features is presented below.

The this compound molecule possesses several functional groups capable of participating in hydrogen bonds, which are crucial for ligand-protein recognition and stability. The primary amino group (-NH2) and the amide group (-NH-C=O) can act as hydrogen bond donors, while the oxygen atoms of the methoxy (B1213986) groups (-OCH3) and the carbonyl oxygen of the amide can act as hydrogen bond acceptors. The specific hydrogen bonding network would be determined by the amino acid residues present in the binding pocket of its target protein. For example, if it were to bind to an enzyme's active site, these groups could interact with the peptide backbone or with polar side chains of amino acids such as serine, threonine, aspartate, and glutamate.

The benzamide structure contains two phenyl rings, which can engage in hydrophobic and π-π stacking interactions within a protein's binding site. The 2,5-dimethoxyphenyl ring and the benzoyl ring can interact with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan through parallel-displaced or T-shaped π-π stacking. nih.gov Additionally, the lipophilic nature of the methoxy groups could contribute to hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine in the binding pocket, further stabilizing the ligand-protein complex.

The stability of the ligand-protein complex would be a function of the sum of these non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The conformational flexibility of the this compound molecule, particularly rotation around the amide bond and the single bonds connecting the phenyl rings, would allow it to adopt a specific conformation to fit optimally within the binding pocket of its target. Computational modeling and biophysical techniques such as X-ray crystallography or NMR spectroscopy would be necessary to determine the precise conformation and stability of the complex once a specific binding partner is identified.

Elucidation of Downstream Signaling Pathway Modulation

Currently, there is no direct research available that elucidates the specific downstream signaling pathways modulated by this compound, including pathways like MAPK or PLCγ. The identification of such pathways is dependent on first knowing the primary molecular target. For instance, if the compound were to target a G-protein coupled receptor (GPCR) like a serotonin receptor, it could potentially modulate downstream pathways such as the PLCγ pathway, leading to changes in intracellular calcium levels, or the MAPK pathway, affecting cell proliferation and differentiation. However, without confirmed targets, any discussion on downstream signaling remains speculative.

Structure Activity Relationship Sar Studies of 4 Amino N 2,5 Dimethoxyphenyl Benzamide Analogues

Postulated Systematic Investigation of Substituent Effects

Based on SAR trends observed in related classes of compounds, a hypothetical investigation into the substituent effects on 4-amino-N-(2,5-dimethoxyphenyl)benzamide would likely involve the following considerations:

Hypothetical Identification of Essential Pharmacophoric Features

A pharmacophore model for this class of compounds would likely highlight the 4-amino group as a key hydrogen bond donor, the amide carbonyl as a hydrogen bond acceptor, and the two aromatic rings as hydrophobic features. The relative orientation of these features, dictated by the amide bond, would be crucial for target interaction. The 2,5-dimethoxy substituents would likely define a specific pocket-filling feature, suggesting that the target receptor has a complementary topology.

Theoretical Rational Design Principles for Lead Optimization

Based on the hypothetical SAR and pharmacophore, rational design principles would focus on optimizing the interactions of these key features. If, for example, a particular biological target was identified, computational docking studies could guide the selection of substituents on both phenyl rings to maximize binding affinity. If metabolic instability at one of the methoxy (B1213986) groups were an issue, bioisosteric replacement (e.g., with a difluoromethyl group) could be explored.

Computational Chemistry and Molecular Modeling in the Research of 4 Amino N 2,5 Dimethoxyphenyl Benzamide

Molecular Docking Simulations

Molecular docking is a fundamental computational method used to predict the preferred orientation of a molecule when bound to a target, such as a protein or enzyme. This technique is critical for understanding potential mechanisms of action and for structure-based drug design.

Prediction of Ligand-Target Binding Conformations and Orientations

There are no specific studies in the reviewed literature that detail the molecular docking of 4-amino-N-(2,5-dimethoxyphenyl)benzamide into the active site of any biological target. Therefore, its binding conformation and orientation remain hypothetical.

Calculation of Predicted Binding Energies and Affinities

Similarly, without docking studies, there are no calculated binding energies or affinities for this compound with any specific receptor. Such calculations are essential for ranking potential drug candidates and prioritizing them for further experimental testing.

Analysis of Key Amino Acid Residue Interactions within Binding Pockets

An analysis of key amino acid interactions is a direct outcome of molecular docking simulations. As no such simulations have been published for this compound, there is no information available regarding its specific hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with any protein targets.

Pharmacophore Modeling for De Novo Ligand Design and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. These models are valuable tools for screening large compound libraries to find new, structurally diverse molecules with the desired activity. While pharmacophore models have been developed for various classes of benzamide (B126) derivatives to identify inhibitors for targets like FtsZ and histone deacetylases, no such model has been specifically derived from or used to screen for compounds related to this compound.

Advanced Computational Techniques in Drug Discovery

Conformational Analysis and Energy Landscape Exploration

Conformational analysis determines the energetically favorable three-dimensional shapes or conformers of a molecule. This is crucial as a molecule's conformation often dictates its biological activity. Studies on other N-phenylbenzamides have explored their conformational landscapes, revealing how substitutions can influence the tilt angles between phenyl rings and the planarity of the amide group. However, a specific conformational analysis and exploration of the energy landscape for this compound has not been reported. The interplay of its amino and dimethoxy substituents on its conformational preferences remains uninvestigated.

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful theoretical microscope to predict the electronic structure and properties of molecules. For a compound like this compound, these computational methods, particularly Density Functional Theory (DFT), can provide significant insights into its chemical behavior. Key analyses derived from these calculations include the Highest Occupied Molecular Orbital (HOMO)-Lowest Unoccupied Molecular Orbital (LUMO) analysis and Mulliken population analysis.

HOMO-LUMO Analysis for Chemical Stability:

The energies of the HOMO and LUMO are fundamental quantum chemical descriptors. The HOMO is the outermost electron-containing orbital and represents the ability of a molecule to donate an electron. The LUMO is the innermost empty orbital and signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical stability and reactivity.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and less stable. While specific experimental or theoretical studies providing the HOMO-LUMO energy gap for this compound are not readily found in the surveyed literature, computational studies on analogous aromatic amide and benzamide derivatives are common. For instance, related research on other benzamide compounds often utilizes DFT with basis sets like B3LYP/6-31G(d,p) to calculate these values. Such analyses reveal that the distribution of electron density in the HOMO and LUMO is typically spread across the aromatic rings and the amide linkage, which are the primary sites for electronic transitions and potential chemical reactions.

Mulliken Population Analysis for Intermolecular Hydrogen Bonding:

Mulliken population analysis is a method to assign a partial charge to each atom in a molecule, providing a way to understand the distribution of electronic charge. This information is particularly valuable for predicting and analyzing intermolecular interactions, most notably hydrogen bonds. Hydrogen bonds form between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.

In the structure of this compound, several atoms are potential sites for hydrogen bonding: the oxygen atom of the carbonyl group (C=O), the nitrogen and hydrogen atoms of the amide group (-NH-), and the nitrogen and hydrogen atoms of the amino group (-NH2). A Mulliken charge analysis would typically show a significant negative partial charge on the carbonyl oxygen and the nitrogen atoms, and positive partial charges on the hydrogen atoms attached to the nitrogens. This charge separation is a prerequisite for the formation of strong intermolecular hydrogen bonds, which can significantly influence the compound's physical properties, such as its melting point and solubility, as well as its interaction with biological targets.

Although specific Mulliken charge data for this compound is not available in the reviewed literature, studies on similar molecules confirm this general pattern of charge distribution. The formation of hydrogen bonds involving the central amide group is often a key interaction observed in the crystal structures of related benzamides.

Below is an illustrative table showing the kind of data that would be generated from a Mulliken population analysis for the key atoms involved in potential hydrogen bonding in this compound. Note: The following values are hypothetical and for illustrative purposes only, as specific research data for this compound was not located.

| Atom | Hypothetical Mulliken Charge (e) |

| O (Carbonyl) | -0.55 |

| N (Amide) | -0.70 |

| H (Amide) | +0.35 |

| N (Amino) | -0.85 |

| H1 (Amino) | +0.40 |

| H2 (Amino) | +0.40 |

This hypothetical data illustrates that the oxygen and nitrogen atoms carry negative charges, making them hydrogen bond acceptors, while the hydrogens on the nitrogen atoms are positively charged, acting as hydrogen bond donors.

Future Research Directions and Translational Perspectives Preclinical Focus

Strategic Lead Optimization and Rational Drug Design Iterations

The process of lead optimization is a critical step in refining the pharmacological profile of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties. preprints.org For 4-amino-N-(2,5-dimethoxyphenyl)benzamide, a systematic approach to structure-activity relationship (SAR) studies will be instrumental. nih.gov

Future medicinal chemistry efforts should focus on iterative modifications of the core scaffold. Key areas for exploration include:

Substitution patterns on the phenyl rings: The positions and nature of substituents on both the aminobenzoyl and dimethoxyphenyl rings can significantly influence biological activity. The introduction of various electron-donating and electron-withdrawing groups may modulate target binding and cellular potency. nih.gov

Bioisosteric replacement: Replacing key functional groups with bioisosteres can improve metabolic stability and oral bioavailability. For instance, the amide linkage could be replaced with other functionalities to explore different chemical spaces and potential interactions with biological targets.

Conformational constraints: Introducing conformational rigidity into the molecule through cyclization or the incorporation of rigid linkers can enhance binding affinity and selectivity for the target protein.

Computational modeling and structure-based drug design will be invaluable in guiding these synthetic efforts. By understanding the three-dimensional interactions between the compound and its biological target, more rational design strategies can be employed to optimize its properties.

Expansion of Biological Activity Profiling to Emerging Biological Targets and Disease Pathways

While the initial biological activity of this compound may be known, a comprehensive understanding of its full therapeutic potential requires broader screening against a diverse panel of biological targets. The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a wide range of targets, including enzymes, receptors, and ion channels.

Future research should aim to:

Screen against diverse target classes: The compound and its optimized analogs should be tested against a wide array of kinases, G-protein coupled receptors (GPCRs), and other enzyme families implicated in various diseases.

Investigate novel disease pathways: As our understanding of disease biology evolves, new therapeutic targets are continually being identified. Profiling this compound against these emerging targets could uncover novel therapeutic applications. For instance, certain benzamide derivatives have shown potential as anticancer agents by targeting tubulin. researchgate.net

Explore polypharmacology: The ability of a single compound to modulate multiple targets can be advantageous for treating complex diseases. A thorough investigation of the off-target effects of this compound may reveal beneficial polypharmacological profiles.

Development and Application of Advanced In Vitro and Ex Vivo Models for Comprehensive Efficacy Assessment

To bridge the gap between in vitro activity and in vivo efficacy, it is crucial to utilize advanced preclinical models that more accurately recapitulate human physiology and disease states.

Future efficacy studies should incorporate:

Three-dimensional (3D) cell culture models: Spheroids and organoids provide a more physiologically relevant environment for assessing compound activity compared to traditional two-dimensional cell cultures.

Co-culture systems: These models, which include multiple cell types, can better mimic the complex cellular interactions that occur in tissues and are essential for understanding the compound's effects in a more holistic context.

Patient-derived cells and tissues: Utilizing primary cells and tissues from patients can provide valuable insights into the potential clinical efficacy of the compound and may help in identifying patient populations that are most likely to respond to treatment.

Ex vivo tissue models: These models allow for the testing of compound efficacy on intact tissues, preserving the native cellular architecture and microenvironment.

These advanced models will provide a more comprehensive assessment of the compound's efficacy and can help to de-risk its progression into later stages of preclinical and clinical development.

Integration of High-Throughput Screening and Omics Technologies for Mechanistic Deepening

To fully elucidate the mechanism of action of this compound, a combination of high-throughput screening (HTS) and "omics" technologies will be essential.

Future mechanistic studies should involve:

High-content screening (HCS): This technology allows for the simultaneous measurement of multiple cellular parameters, providing a detailed fingerprint of the compound's effects on cellular morphology and function.

Genomics and transcriptomics: Analyzing changes in gene and RNA expression following compound treatment can identify the signaling pathways and cellular processes that are modulated by the compound.

Proteomics: This approach can identify the direct protein targets of the compound and can also reveal downstream changes in protein expression and post-translational modifications.

Metabolomics: Studying the metabolic profile of cells or tissues treated with the compound can provide insights into its effects on cellular metabolism and bioenergetics.

By integrating these powerful technologies, a comprehensive understanding of the compound's mechanism of action can be achieved, which will be critical for its further development and potential clinical translation.

Q & A

Basic: What are the standard synthetic routes for 4-amino-N-(2,5-dimethoxyphenyl)benzamide, and how can reaction conditions be optimized to improve yield?

Answer:

The compound is typically synthesized via amide coupling between substituted benzoyl chlorides and aromatic amines. A general protocol involves refluxing 4-amino-3,5-substituted benzamide precursors with 2,5-dimethoxyaniline in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and filtration . Yield optimization may require adjusting stoichiometry, solvent polarity (e.g., DMF for better solubility), or employing coupling agents like HATU/DCC to enhance amide bond formation efficiency . Monitoring reaction progress via TLC (Rf ~0.6 in hexane/EtOH) ensures intermediate purity .

Basic: Which analytical techniques are most effective for characterizing purity and structural integrity of this compound?

Answer:

- NMR Spectroscopy : 1H/13C NMR (DMSO-d6) resolves aromatic proton environments (δ ~6.9–7.3 ppm) and confirms substitution patterns (e.g., methoxy groups at δ ~3.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C15H15N2O3 requires m/z ~295.1084) .

- HPLC-PDA : Quantifies purity (>98%) using reverse-phase C18 columns with UV detection at λ = 254 nm .

Basic: How can solubility challenges in aqueous and organic solvents be addressed during formulation for biological assays?

Answer:

The compound’s limited aqueous solubility (due to aromaticity and methoxy groups) can be mitigated via:

- Co-solvent systems : Use DMSO:water (≤10% DMSO) for in vitro assays .

- Micellar encapsulation : Non-ionic surfactants (e.g., Tween-80) enhance bioavailability for pharmacokinetic studies .

- Salt formation : Protonation of the amino group with HCl improves solubility in polar solvents .

Advanced: What mechanistic insights exist for its interactions with biological targets (e.g., enzyme inhibition)?

Answer:

Computational docking (AutoDock Vina) suggests the benzamide scaffold binds to ATP-binding pockets in kinases via hydrogen bonding (amide NH to kinase backbone) and π-π stacking (dimethoxyphenyl to hydrophobic residues). MD simulations (>100 ns) validate stability of these interactions . Experimental validation via SPR (KD ~nM range) and enzymatic assays (IC50 determination) are critical .

Advanced: How can DFT calculations guide the design of derivatives with enhanced electronic properties?

Answer:

Density Functional Theory (B3LYP/6-31G*) predicts frontier molecular orbitals (HOMO-LUMO gaps) to assess electron-donating/withdrawing effects of substituents. For example, adding electron-withdrawing groups (e.g., -NO2) lowers LUMO energy, enhancing reactivity in electrophilic substitutions .

Advanced: What strategies resolve contradictory data in biological activity studies (e.g., cytotoxicity vs. selectivity)?

Answer:

- Dose-response profiling : Test across a wide concentration range (nM–µM) to identify therapeutic windows .

- Off-target screening : Use kinome-wide panels to assess selectivity .

- Metabolite analysis : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies .

Advanced: How can factorial design optimize reaction conditions for scaling up synthesis?

Answer:

A 2k factorial design evaluates variables like temperature (45–80°C), catalyst loading (0.5–2 mol%), and solvent (ethanol vs. THF). ANOVA identifies temperature as the most significant factor (p < 0.05), with optimal yield at 65°C and 1.5 mol% catalyst . Response surface methodology (RSM) further refines conditions for reproducibility .

Advanced: What in vitro/in vivo models are suitable for pharmacokinetic profiling?

Answer:

- Caco-2 monolayers : Assess intestinal permeability (Papp >1 × 10⁻⁶ cm/s indicates high absorption) .

- Microsomal stability assays : Human liver microsomes (HLM) quantify metabolic clearance (t1/2 >60 mins desirable) .

- Xenograft models : Monitor tumor growth inhibition in nude mice (dosed at 10–50 mg/kg, oral/i.p.) with LC-MS plasma quantification .

Advanced: How do structural modifications (e.g., halogenation) affect its physicochemical and pharmacological properties?

Answer:

- Halogenation (e.g., -Cl/-F) : Increases logP (improves membrane permeability) but may reduce solubility. Fluorine enhances metabolic stability by blocking cytochrome P450 oxidation sites .

- Methoxy group replacement : Swapping -OCH3 with -CF3 improves target affinity (ΔGbinding ~-2 kcal/mol) but requires toxicity screening .

Advanced: What interdisciplinary approaches integrate chemical engineering principles into its large-scale production?

Answer:

- Membrane separation : Nanofiltration concentrates reaction mixtures while removing byproducts (e.g., unreacted amines) .

- Flow chemistry : Continuous reactors reduce batch variability and improve heat transfer for exothermic amidation .

- Process analytical technology (PAT) : In-line FTIR monitors reaction completion in real-time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.